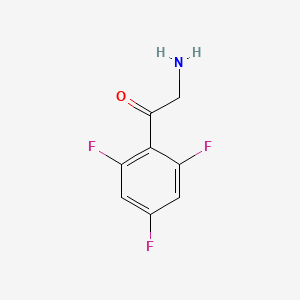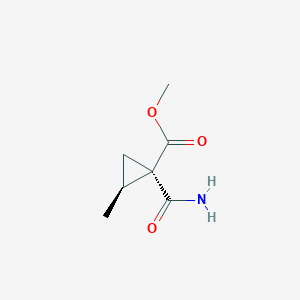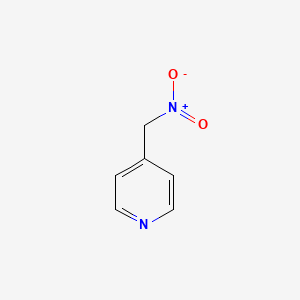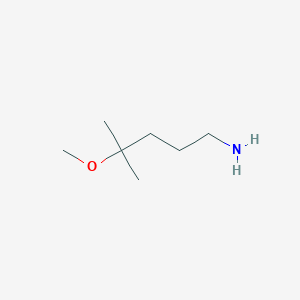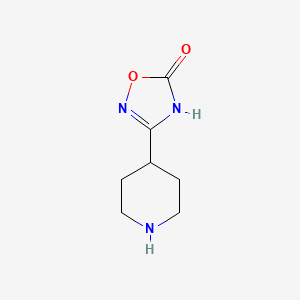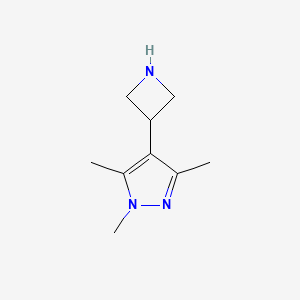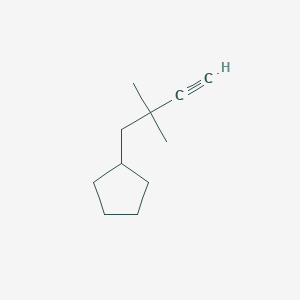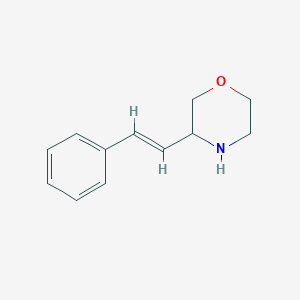
3-Styrylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Styrylmorpholine is an organic compound that features a morpholine ring substituted with a styryl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-styrylmorpholine typically involves the reaction of morpholine with styrene or its derivatives. One common method is the condensation of morpholine with cinnamaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: 3-Styrylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: Saturated morpholine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
科学研究应用
3-Styrylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 3-styrylmorpholine involves its interaction with various molecular targets. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Morpholine: A simpler analog without the styryl group.
Styrene: The parent compound of the styryl group.
N-Phenylmorpholine: Another derivative with different substitution patterns.
Uniqueness: 3-Styrylmorpholine is unique due to the presence of both the morpholine ring and the styryl group, which confer distinct chemical and biological properties
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-[(E)-2-phenylethenyl]morpholine |
InChI |
InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12/h1-7,12-13H,8-10H2/b7-6+ |
InChI 键 |
OCKMCNGTXBSMND-VOTSOKGWSA-N |
手性 SMILES |
C1COCC(N1)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1COCC(N1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-fluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13596594.png)
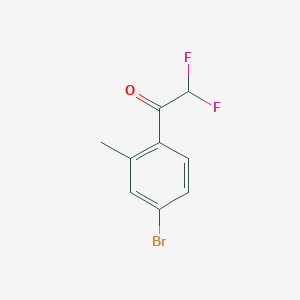
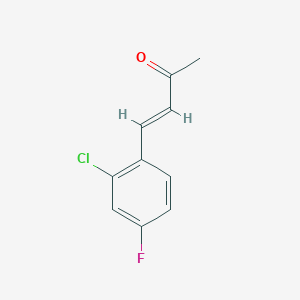
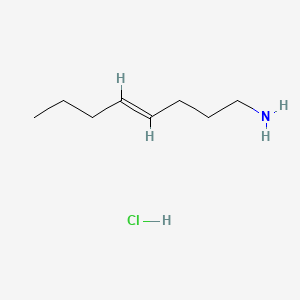
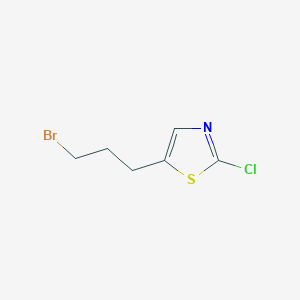
![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
